Cas no 1693907-05-9 (3-(3-chloro-4-fluorophenyl)methylpiperidin-3-ol)

3-(3-Chloro-4-fluorophenyl)methylpiperidin-3-ol is a chiral piperidine derivative featuring a substituted phenyl group, which enhances its potential as a versatile intermediate in pharmaceutical synthesis. The presence of both chloro and fluoro substituents on the aromatic ring contributes to its electron-withdrawing properties, influencing reactivity and binding affinity in target molecules. The hydroxyl group at the 3-position of the piperidine ring offers a functional handle for further derivatization, enabling the synthesis of more complex structures. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, including CNS-targeting agents, due to its balanced lipophilicity and stereochemical flexibility. Its well-defined structure ensures reproducibility in research applications.
3-(3-chloro-4-fluorophenyl)methylpiperidin-3-ol structure
1693907-05-9 structure
Product Name:3-(3-chloro-4-fluorophenyl)methylpiperidin-3-ol
CAS No:1693907-05-9
MF:C12H15ClFNO
MW:243.705005884171
CID:6317509
PubChem ID:103038912
Update Time:2025-05-25

3-(3-chloro-4-fluorophenyl)methylpiperidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(3-chloro-4-fluorophenyl)methylpiperidin-3-ol
    • 1693907-05-9
    • 3-[(3-chloro-4-fluorophenyl)methyl]piperidin-3-ol
    • EN300-1986750
    • Inchi: 1S/C12H15ClFNO/c13-10-6-9(2-3-11(10)14)7-12(16)4-1-5-15-8-12/h2-3,6,15-16H,1,4-5,7-8H2
    • InChI Key: DXJQZRHEYVBTEA-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)CC1(CNCCC1)O)F

Computed Properties

  • Exact Mass: 243.0826200g/mol
  • Monoisotopic Mass: 243.0826200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 32.3Ų

3-(3-chloro-4-fluorophenyl)methylpiperidin-3-ol Pricemore >>

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Additional information on 3-(3-chloro-4-fluorophenyl)methylpiperidin-3-ol

Research Brief on 3-(3-chloro-4-fluorophenyl)methylpiperidin-3-ol (CAS: 1693907-05-9): Recent Advances and Applications

3-(3-chloro-4-fluorophenyl)methylpiperidin-3-ol (CAS: 1693907-05-9) is a chemically synthesized compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique piperidine scaffold and halogenated phenyl group, has shown promising potential in targeting various biological pathways. Recent studies have explored its applications in central nervous system (CNS) disorders, oncology, and infectious diseases, making it a versatile candidate for further pharmaceutical development.

The structural features of 3-(3-chloro-4-fluorophenyl)methylpiperidin-3-ol contribute to its bioactivity, particularly its ability to modulate neurotransmitter receptors and enzymes. A 2023 study published in the Journal of Medicinal Chemistry highlighted its affinity for sigma-1 and sigma-2 receptors, which are implicated in neuroprotection and cancer cell apoptosis. The compound's chloro-fluorophenyl moiety enhances its lipophilicity, facilitating blood-brain barrier penetration, a critical factor for CNS-targeted therapies.

In oncology, preclinical studies have demonstrated the compound's efficacy in inhibiting tumor growth by disrupting key signaling pathways such as PI3K/AKT/mTOR. Researchers at a leading pharmaceutical institute reported that 3-(3-chloro-4-fluorophenyl)methylpiperidin-3-ol induced apoptosis in glioblastoma cell lines at micromolar concentrations, with minimal cytotoxicity to normal cells. These findings suggest its potential as a selective anticancer agent, warranting further investigation in vivo.

Another area of interest is the compound's role in antimicrobial resistance. A 2024 study in Bioorganic & Medicinal Chemistry Letters revealed that derivatives of 3-(3-chloro-4-fluorophenyl)methylpiperidin-3-ol exhibited potent activity against multidrug-resistant bacterial strains, including MRSA. The mechanism of action involves interference with bacterial cell wall synthesis and efflux pump inhibition, offering a novel approach to combatting resistant infections.

Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic properties, such as metabolic stability and oral bioavailability. Recent efforts have focused on structural modifications, including the introduction of heterocyclic rings and prodrug strategies, to enhance its drug-like characteristics. Computational modeling and high-throughput screening have been employed to identify optimal derivatives with improved efficacy and safety profiles.

In conclusion, 3-(3-chloro-4-fluorophenyl)methylpiperidin-3-ol represents a multifaceted compound with broad therapeutic potential. Its applications in CNS disorders, oncology, and antimicrobial therapy underscore its value in drug discovery. Future research should prioritize translational studies to validate its efficacy in clinical settings and address remaining pharmacokinetic challenges. The ongoing exploration of this compound exemplifies the dynamic interplay between chemical innovation and biological application in modern medicine.

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